molecular formula C23H25ClN8O3S B12771676 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine CAS No. 55128-75-1

4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B12771676
CAS No.: 55128-75-1
M. Wt: 529.0 g/mol
InChI Key: KKOPLJBZSNFYGL-UHFFFAOYSA-N
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Description

4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine is a complex chemical compound that combines two distinct molecular structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-4-pyrimidinyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.

For the synthesis of 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, the starting materials include 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a series of steps, including condensation, cyclization, and amination, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dimethylformamide (DMF), ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrimidine rings may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-pyrimidinyl)benzenesulfonamide
  • 5-(4-chlorophenyl)-2,4-pyrimidinediamine
  • 6-Methoxy-4-pyrimidinylamine

Uniqueness

The uniqueness of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both sulfonamide and pyrimidine groups allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

CAS No.

55128-75-1

Molecular Formula

C23H25ClN8O3S

Molecular Weight

529.0 g/mol

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

KKOPLJBZSNFYGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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